6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol
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Overview
Description
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is a compound that features a silyl ether protecting group, specifically the tert-butyl(diphenyl)silyl group, attached to a hexa-2,4-dien-1-ol backbone. This compound is of interest in organic chemistry due to its stability and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of the hydroxyl group in hexa-2,4-dien-1-ol using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the primary hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is used in various scientific research applications:
Biology and Medicine: The compound is used in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This stability is due to the bulky nature of the silyl group, which shields the hydroxyl group from acidic and nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl ether protecting group, but with less steric bulk compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): Offers similar stability but is more resistant to fluoride sources compared to tert-butyl(diphenyl)silyl.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its increased resistance to acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Properties
CAS No. |
162407-37-6 |
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Molecular Formula |
C22H28O2Si |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4-17,23H,18-19H2,1-3H3 |
InChI Key |
YIUBJCXOKOZAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC=CCO |
Origin of Product |
United States |
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